molecular formula C21H26N6O3S B4230943 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline

1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline

Cat. No.: B4230943
M. Wt: 442.5 g/mol
InChI Key: QKDQBDHANXBTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indoline and contains a triazine ring, which gives it unique properties that make it suitable for various research applications.

Mechanism of Action

The mechanism of action of 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a critical role in the growth and survival of cancer cells. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and their receptors, which can affect various physiological processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of specific enzymes and receptors, which can affect various cellular processes. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and their receptors, which can affect various physiological processes in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific enzymes and receptors, which makes it a valuable tool for studying their activity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline. One potential direction is to further explore its potential as a cancer therapeutic. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Another potential direction is to explore its potential as a tool for studying the mechanisms of action of specific enzymes and receptors. This compound has a high affinity for specific targets, and further research is needed to determine its potential as a tool for studying their activity.
Finally, future research could focus on developing new derivatives of this compound with improved efficacy and safety profiles. This compound has unique properties that make it a valuable tool for various research applications, and further research is needed to optimize its potential.

Scientific Research Applications

1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the size of tumors in preclinical studies. In neuroscience, this compound has been used to study the mechanisms of action of various neurotransmitters and their receptors. Additionally, this compound has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c28-18(27-6-5-16-3-1-2-4-17(16)27)15-31-21-23-19(25-7-11-29-12-8-25)22-20(24-21)26-9-13-30-14-10-26/h1-4H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDQBDHANXBTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline
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1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline
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1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline
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1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.